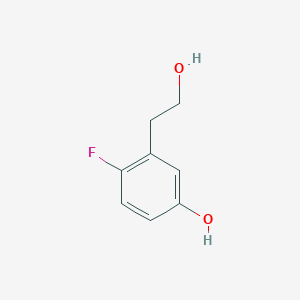
Benzenamine, 2-(2,2-dimethoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, where the aniline ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethoxyethoxy)aniline can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
2-(2,2-Dimethoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethoxyethoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the aniline ring acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic species, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)aniline: Similar in structure but with one less methoxy group.
Dichloroaniline: Aniline derivatives with chlorine substitutions instead of methoxy groups.
Uniqueness
2-(2,2-Dimethoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-(2,2-dimethoxyethoxy) group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
55879-75-9 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7,11H2,1-2H3 |
Clé InChI |
DSCCQHDMBRCDSC-UHFFFAOYSA-N |
SMILES canonique |
COC(COC1=CC=CC=C1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





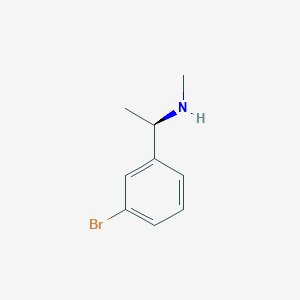
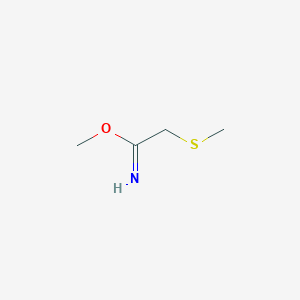
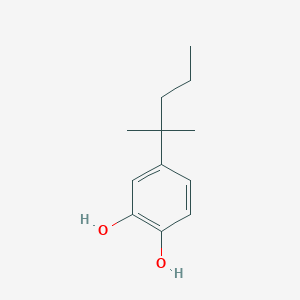

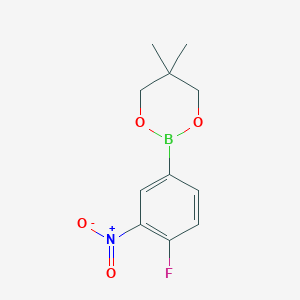
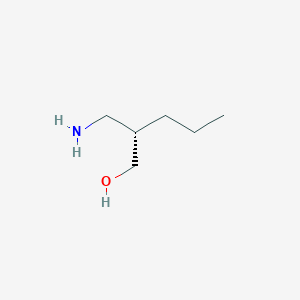
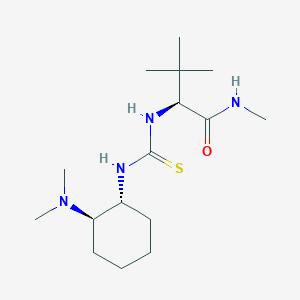
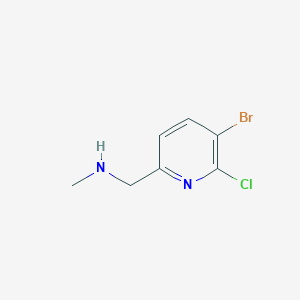

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
